![molecular formula C14H18N4OS2 B2909304 N-((4-cyclohexyl-5-mercapto-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide CAS No. 1105192-59-3](/img/structure/B2909304.png)
N-((4-cyclohexyl-5-mercapto-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide
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Overview
Description
N-((4-cyclohexyl-5-mercapto-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide, also known as CTMTC, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for N-((4-cyclohexyl-5-mercapto-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide involves the reaction of 4-cyclohexyl-5-mercapto-4H-1,2,4-triazole with thiophene-2-carboxylic acid chloride, followed by the addition of N-methylamine to form the final product.
Starting Materials
4-cyclohexyl-5-mercapto-4H-1,2,4-triazole, thiophene-2-carboxylic acid chloride, N-methylamine
Reaction
Step 1: 4-cyclohexyl-5-mercapto-4H-1,2,4-triazole is reacted with thiophene-2-carboxylic acid chloride in the presence of a base such as triethylamine to form the intermediate 4-cyclohexyl-5-(thiophene-2-carboxamido)-4H-1,2,4-triazole., Step 2: N-methylamine is added to the reaction mixture and the resulting mixture is heated to form the final product N-((4-cyclohexyl-5-mercapto-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide., Step 3: The product is purified by recrystallization or column chromatography.
Mechanism Of Action
The mechanism of action of N-((4-cyclohexyl-5-mercapto-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins involved in various cellular processes. For example, N-((4-cyclohexyl-5-mercapto-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide has been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in inflammation, and to bind to certain proteins involved in cancer cell proliferation.
Biochemical And Physiological Effects
N-((4-cyclohexyl-5-mercapto-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide has been shown to have a range of biochemical and physiological effects, depending on the specific application. In medicinal chemistry, N-((4-cyclohexyl-5-mercapto-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide has been shown to reduce inflammation and cancer cell proliferation, while also exhibiting anti-microbial properties. In materials science, N-((4-cyclohexyl-5-mercapto-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide has been used to synthesize organic semiconductors with improved charge transport properties. In catalysis, N-((4-cyclohexyl-5-mercapto-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide has been used as a ligand to facilitate various transition metal-catalyzed reactions.
Advantages And Limitations For Lab Experiments
One of the main advantages of N-((4-cyclohexyl-5-mercapto-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide is its versatility, as it can be used in various fields and applications. Additionally, N-((4-cyclohexyl-5-mercapto-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide is relatively easy to synthesize and can be obtained in high yields. However, one limitation of N-((4-cyclohexyl-5-mercapto-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide is its potential toxicity, as it has been shown to exhibit cytotoxic effects in certain cell lines. Therefore, appropriate safety measures should be taken when working with N-((4-cyclohexyl-5-mercapto-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide in the lab.
Future Directions
There are several potential future directions for research on N-((4-cyclohexyl-5-mercapto-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide. One area of interest is the development of N-((4-cyclohexyl-5-mercapto-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide-based materials with improved properties for electronic and optoelectronic applications. Another area of interest is the further investigation of N-((4-cyclohexyl-5-mercapto-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide's anti-inflammatory and anti-cancer properties, with the goal of developing new therapeutics. Additionally, the use of N-((4-cyclohexyl-5-mercapto-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide as a ligand in catalysis could be further explored, with the aim of developing new, more efficient catalytic systems.
Scientific Research Applications
N-((4-cyclohexyl-5-mercapto-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, N-((4-cyclohexyl-5-mercapto-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide has been shown to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. In materials science, N-((4-cyclohexyl-5-mercapto-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide has been used to synthesize novel organic semiconductors with potential applications in electronic devices. In catalysis, N-((4-cyclohexyl-5-mercapto-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide has been used as a ligand in transition metal-catalyzed reactions.
properties
IUPAC Name |
N-[(4-cyclohexyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4OS2/c19-13(11-7-4-8-21-11)15-9-12-16-17-14(20)18(12)10-5-2-1-3-6-10/h4,7-8,10H,1-3,5-6,9H2,(H,15,19)(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVOMTFZEJXOQSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=NNC2=S)CNC(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((4-cyclohexyl-5-mercapto-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide |
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